![molecular formula C12H10FNO3 B6523133 3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione CAS No. 412030-07-0](/img/structure/B6523133.png)

3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione

Descripción general

Descripción

“3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione” is a compound that belongs to the class of organic compounds known as secondary alkylarylamines . It has been studied for its inhibitory activity against deoxyribonuclease I (DNase I) and xanthine oxidase (XO) in vitro .

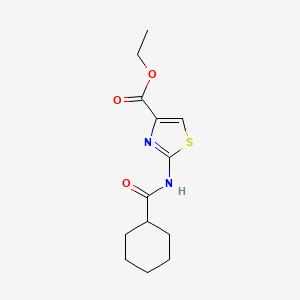

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyclobutene ring, which is rigid and aromatic in nature. This structure allows the compound to form four strong hydrogen bonds: two hydrogen-bond acceptors and two hydrogen-bond donors .Aplicaciones Científicas De Investigación

Crystallographic and Theoretical Studies

3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione has been studied for its interesting supramolecular assemblies in the solid state. These structures are analyzed using high-level DFT calculations and Bader's theory of “atoms-in-molecules”, highlighting intricate combinations of ion-pair and H-bonding interactions along with π–π stacking and anion–π contacts of the cyclobutenedione rings (Prohens et al., 2017).

Medicinal Chemistry and Drug Development

Squaric acid derivatives, like this compound, have been explored in medicinal chemistry. They serve as non-classical bioisosteric replacements for functional groups in the synthesis of potential antitumor and antiviral agents (Lu et al., 2017).

Photolysis Studies

The compound has been subject to photolysis studies, contributing to the understanding of the photolytic behavior of cyclobutenediones. Such studies provide valuable insights into the formation of various photoproducts and their mechanisms (Toda & Todo, 1975).

Organic Chemistry and Synthesis

In the field of organic chemistry, the synthesis and reactivity of cyclobutenediones like this compound have been extensively studied. These studies have led to the development of new synthetic methodologies and the discovery of new reaction pathways (Toda & Ooi, 1973).

Biochemistry and Receptor Studies

Research has also been conducted on the design and synthesis of novel cyclobut-3-ene-1,2-dione derivatives for evaluating their selectivity towards specific receptors, such as thyroid hormone receptors and CXCR2 chemokine receptors. These studies are crucial in the development of targeted therapeutic agents (Raval et al., 2008).

Application in Solar Cell Technology

3-aryl-4-hydroxycyclobut-3-ene-1,2-diones, a related class, have been synthesized and evaluated as sensitizers for TiO2 solar cells. The affinity of these compounds for TiO2 and their impact on solar-light-to-electricity conversion efficiency highlights their potential in renewable energy technologies (Matsui et al., 2003).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with theCholera enterotoxin B subunit . This protein is a part of the cholera toxin, which is responsible for the major symptoms of cholera.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound

Biochemical Pathways

Similar compounds have been found to inhibit enzymes such asglyoxylase , semiquaric acid , pyruvate dehydrogenase , and transketolase . These enzymes play crucial roles in various biochemical pathways, including glycolysis and the pentose phosphate pathway.

Propiedades

IUPAC Name |

3-ethoxy-4-(4-fluoroanilino)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12-9(10(15)11(12)16)14-8-5-3-7(13)4-6-8/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSTTZDXKBRMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6523071.png)

![2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6523081.png)

![2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6523093.png)

![methyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523101.png)

![ethyl (2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523116.png)

![ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523118.png)

![4-methyl-N-[(1Z)-3-methyl-4-oxo-5-{[(Z)-(1-phenylethylidene)amino]oxy}cyclohexa-2,5-dien-1-ylidene]benzene-1-sulfonamide](/img/structure/B6523126.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide](/img/structure/B6523135.png)

![2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6523145.png)

![2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B6523148.png)

![2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B6523155.png)

![4-(methylsulfanyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523163.png)